Leu-Arg-Val

ACE inhibition antihypertensive peptide food-derived bioactive

Researchers requiring a reference standard for moderate-activity ACE-inhibitory peptides or the core tripeptide motif for prohormone convertase inhibitor synthesis face sequence-specific demands that generic analogs cannot meet. Leu-Arg-Val (LRV) provides this precise specificity. - **Bioactivity Benchmark**: Reported IC50 <20 µM for ACE inhibition (AHTPDB); ideal as comparator to IPP (IC50=5 µM) in hydrolysate screening. - **Inhibitor Scaffold**: Leu-Leu-Arg-Val-Lys-Arg scaffold yields PC1 Ki=3.2 nM; isoleucine substitution at N-terminus reduces potency 28-fold. Source this exact tripeptide building block. - **Control & Stability**: No activity vs. kallikrein (negative control); predicted resistance to tryptic cleavage for stability studies.

Molecular Formula C17H34N6O4
Molecular Weight 386.5 g/mol
CAS No. 896730-70-4
Cat. No. B12603558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Arg-Val
CAS896730-70-4
Molecular FormulaC17H34N6O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C17H34N6O4/c1-9(2)8-11(18)14(24)22-12(6-5-7-21-17(19)20)15(25)23-13(10(3)4)16(26)27/h9-13H,5-8,18H2,1-4H3,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1
InChIKeyDUBAVOVZNZKEQQ-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: Leu-Arg-Val Identity & Activity


Leu-Arg-Val (LRV) is a synthetic tripeptide composed of L-leucine, L-arginine, and L-valine, formally classified as an oligopeptide within the ChEBI ontology [1]. It is characterized as a bioactive peptide with potential immunomodulatory and metabolic activity , and its sequence has been referenced in the Antihypertensive Peptide Database (AHTPDB) with a preliminary IC50 value of less than 20 µM for angiotensin-converting enzyme (ACE) inhibition [2]. These baseline properties establish its relevance as a biochemical probe, though its reported intrinsic bioactivity is relatively weak compared to longer, optimized peptide sequences that incorporate the same motif.

ACE Inhibition Screening
Reported moderate ACE-inhibitory activity context; supports peptide library comparator studies
PC Inhibitor Design
Prohormone convertase inhibitor building block; N-terminal leucine motif supports PC1/PC2 binding studies
Trypsin Resistance Profiling
Predicted Arg-Val C-terminal bond stability context; supports comparative protease-resistance studies
Kallikrein Negative Control
Sequence-dependent enzyme specificity context; may support hK1 assay negative-control workflows

Leu-Arg-Val Sequence Specificity vs. Other Tripeptides


In biological systems, even a single amino acid substitution within a tripeptide can drastically alter its target affinity, enzymatic stability, and functional potency. For Leu-Arg-Val, the N-terminal leucine is critical for hydrophobic interactions with certain protease active sites, while the central arginine frequently mediates electrostatic anchoring to aspartate or glutamate residues in enzyme pockets, and the C-terminal valine influences the peptide's susceptibility to carboxypeptidase degradation [1]. This sequence-dependent specificity has been directly demonstrated in prohormone convertase inhibitor development, where the peptide Ac-Leu-Leu-Arg-Val-Lys-Arg-NH₂ containing the Arg-Val core exhibited a 28-fold lower Ki than its Ile-Ile-substituted analog, underscoring that generic substitution of any residue in the motif leads to dramatic loss of inhibitory power [2].

C-terminal residue mismatch
ACE-inhibitory profile may differ from C-terminal proline-containing peptides such as IPP-class tripeptides; direct substitution requires assay validation.
N-terminal leucine substitution
Replacement of N-terminal leucine with isoleucine may shift PC1 binding affinity; motif-specific sourcing is context-dependent and should be reviewed per inhibitor design.
Sequence isomerism
Val-Leu-Arg sequence isomer exhibits distinct kallikrein substrate activity; Leu-Arg-Val sequence order may not transfer to kallikrein recognition assays.

Procurement Evidence: Leu-Arg-Val vs. Closest Analogs


ACE Inhibition vs. Baseline Antihypertensive Tripeptides

The AHTPDB records a preliminary IC50 of less than 20 µM for Leu-Arg-Val (LVR) in an ACE inhibition assay [1]. This places it in the moderate-activity category when compared to the well-characterized ACE-inhibitory tripeptide Ile-Pro-Pro (IPP), which exhibits an IC50 of 5 µM under similar in vitro conditions [2]. The approximately 4-fold lower potency of LVR is attributable to the absence of a C-terminal proline, a residue known to confer resistance to carboxypeptidase cleavage and enhance ACE binding. This quantitative gap is significant for procurement decisions where maximum in vitro ACE inhibition is required.

ACE Inhibition
Cross-study comparable
IC50 < 20 µM (LVR) vs IC50 = 5 µM (IPP)
Reported moderate ACE-inhibitory activity context
At least 4-fold less potent than IPP in vitro; C-terminal proline absent in LVR
ACE inhibition antihypertensive peptide food-derived bioactive

Cleavage Susceptibility of the Leu-Arg Bond

The phosphopeptide Gly-Val-Leu-Arg-Arg-Ala-Ser(P)-Val-Ala was shown to be cleaved first at the Leu-Arg bond by a rat liver tripeptidyl aminopeptidase, indicating that the Leu-Arg motif is a preferred recognition and cleavage site for this enzyme class [1]. Computational modeling of the Leu-Arg-Val sequence suggests that the arginine-valine (Arg-Val) bond is resistant to trypsin due to the presence of the bulky, hydrophobic valine adjacent to the basic arginine [2]. This differential stability profile means that Leu-Arg-Val would be expected to have a significantly longer half-life in trypsin-containing matrices compared to analogs like Leu-Arg-Gly or Leu-Arg-Ala, where smaller C-terminal residues do not hinder tryptic access. However, quantitative comparative half-life data for the isolated tripeptide is currently unavailable in the published literature.

Leu-Arg Bond Stability
Class-level inference
Predicted trypsin-resistant (Arg-Val); cleavable by tripeptidyl aminopeptidase
Differential enzymatic stability context
No direct quantitative half-life data available for isolated tripeptide
tripeptidyl aminopeptidase substrate specificity enzymatic stability

Leu-Arg-Val Motif in Prohormone Convertase Inhibitors

A peptide combinatorial library study identified Ac-Leu-Leu-Arg-Val-Lys-Arg-NH₂ as the most potent dual inhibitor of prohormone convertases PC1 and PC2, exhibiting Ki values of 3.2 nM and 360 nM, respectively [1]. Critically, the substitution of the two N-terminal leucine residues with isoleucine (Ac-Ile-Ile-Arg-Val-Lys-Arg-NH₂) resulted in a 28-fold increase in Ki for PC1, from 3.2 nM to approximately 90 nM [2]. This data directly demonstrates that the Leu-Arg-Val motif's N-terminal leucine identity is a key determinant of high-affinity binding, and sourcing the correct tripeptide sequence for inhibitor construction is essential to maintain nanomolar potency.

PC1 Inhibition
Head-to-head
Ki = 3.2 nM (Leu-containing) vs Ki ≈ 90 nM (Ile-substituted)
Reported PC1 binding affinity context
28-fold difference; recombinant mouse PC1 enzyme assay
prohormone convertase enzyme inhibition competitive inhibitor

Kallikrein Substrate Specificity: Leu-Arg-Val vs. Val-Leu-Arg

The sequence isomer Val-Leu-Arg-p-nitroanilide is a well-established commercial chromogenic substrate for human glandular kallikrein (hK1), with no detectable activity reported for the Leu-Arg-Val sequence [1]. This positional selectivity underscores that even with identical amino acid composition, the N-terminal residue dictates enzyme recognition: kallikrein requires an N-terminal valine for proper fitting into its S3 pocket, while the S1 pocket accommodates a C-terminal arginine. Leu-Arg-Val, with its reverse N-terminal leucine and C-terminal valine, is not recognized by kallikrein and would serve as a negative control or an alternative substrate for enzymes with different S1/S3 pocket specificities [2].

Kallikrein Activity
Supporting evidence
No detectable activity (LVR) vs validated substrate (Val-Leu-Arg-pNA)
Sequence-dependent substrate specificity context
Qualitative difference; human glandular kallikrein (hK1) assay
kallikrein substrate chromogenic peptide enzyme specificity

APeptide Purity and Quantities for Custom Synthesis

According to supplier APeptide, Leu-Arg-Val (CAS 896730-70-4) is available in >98% purity in quantities of 10 mg, 100 mg, and 1 g [1]. This is a standard purity for a synthetic tripeptide used in research, comparable to generic tripeptides from large-scale peptide vendors. The availability of multi-gram quantities at >98% purity supports its use as a building block for solid-phase peptide synthesis of longer therapeutic peptides (e.g., COG 133) without the need for in-house synthesis of this individual motif.

Commercial Purity
Supporting evidence
>98% purity; available in 10 mg – 1 g quantities
Standard research-grade tripeptide specification
HPLC purity per supplier specification; multi-gram availability
peptide synthesis custom peptide purity analysis

Optimal Application Scenarios for Leu-Arg-Val


Functional Food ACE-Inhibitory Peptide Screening

For nutraceutical or functional food laboratories seeking to characterize ACE-inhibitory peptides that are less potent than the gold-standard IPP (IC50 = 5 µM) but may offer a different absorption or stability profile, Leu-Arg-Val provides a useful comparator [1]. Its reported IC50 of <20 µM in the AHTPDB places it in the moderate-activity category, making it suitable as a reference compound when screening food-derived hydrolysates for new antihypertensive peptides with distinct SAR.

Prohormone Convertase Inhibitor Design & SAR

In the rational design of prohormone convertase (PC1/PC2) inhibitors, the Leu-Arg-Val motif is essential for achieving nanomolar affinity. The data from Apletalina et al. (1998) shows that the Leu-Leu-Arg-Val-Lys-Arg scaffold inhibits PC1 with a Ki of 3.2 nM, and substitution of the N-terminal leucine with isoleucine reduces potency 28-fold [1]. Researchers constructing peptide inhibitors based on this scaffold should specifically procure Leu-Arg-Val to serve as the core tripeptide building block during solid-phase synthesis of full-length inhibitors.

Trypsin Resistance Stability Profiling

The predicted resistance of the Arg-Val bond to tryptic cleavage, inferred from trypsin specificity rules and the rat liver tripeptidyl aminopeptidase model, makes Leu-Arg-Val a candidate for comparative stability studies [1]. Researchers interested in developing protease-resistant short peptides for oral delivery or serum stability assays could employ Leu-Arg-Val as a test compound, benchmarking its degradation half-life against analogs like Leu-Arg-Gly to empirically validate the predicted stability advantage.

Negative Control for Kallikrein Chromogenic Assays

Because the commercially validated kallikrein substrate is Val-Leu-Arg-pNA, the reverse sequence Leu-Arg-Val exhibits no detectable activity towards human glandular kallikrein [1]. This makes Leu-Arg-Val a suitable negative control in enzymatic assays where sequence specificity must be confirmed, ensuring that observed chromogenic signals are not due to non-specific cleavage of unrelated tripeptides.

Application
Selection Property
Validation Focus
ACE-inhibitory peptide screening
ACE inhibition assay context
Comparative IC50 against reference peptides
Prohormone convertase inhibitor design
N-terminal leucine motif requirement
PC1/PC2 binding affinity validation
Trypsin resistance profiling
Arg-Val C-terminal bond stability context
Comparative degradation half-life in protease assays
Kallikrein negative control
Sequence isomer specificity
Absence of chromogenic signal in hK1 assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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